methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine moiety, which is a fused ring system containing pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of similar compounds often involves the use of acidic catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), which has been evaluated as a new-generation solid catalyst with outstanding activity . The synthesis of related compounds also involves reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems including a thiophene ring and a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine moiety . Further analysis would require more specific data or computational modeling.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the sulfur in the thiophene ring and the nitrogen atoms in the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine moiety could potentially participate in various reactions .Scientific Research Applications
Antibacterial Applications
The precursor of methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate has been used to synthesize various heterocyclic compounds containing a sulfonamido moiety. These compounds have been evaluated for their antibacterial activity, showing promise as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Catalytic Applications in Synthesis
The compound has also been involved in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, using Brønsted-acidic ionic liquids as catalysts. This indicates its role in facilitating efficient and solvent-free chemical reactions, highlighting its importance in green chemistry (Tavakoli-Hoseini et al., 2011).
Antimicrobial Coating Applications
A derivative of this compound has been incorporated into polyurethane varnish and printing ink paste for antimicrobial surface coating. This application demonstrates the compound's potential in enhancing materials with antimicrobial properties (El‐Wahab et al., 2015).
Applications in Novel Drug Discovery
The compound's derivatives have shown potential in novel drug discovery, particularly in synthesizing compounds with antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies suggest these derivatives could be future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Future Directions
properties
IUPAC Name |
methyl 3-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-10-7-14-17-8-11-9-19(5-3-12(11)20(14)18-10)26(22,23)13-4-6-25-15(13)16(21)24-2/h4,6-8H,3,5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAPRHTXRRBLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=C(SC=C4)C(=O)OC)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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